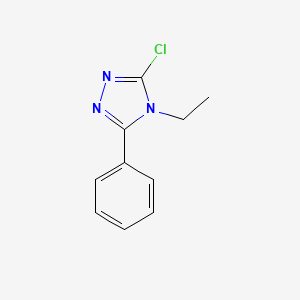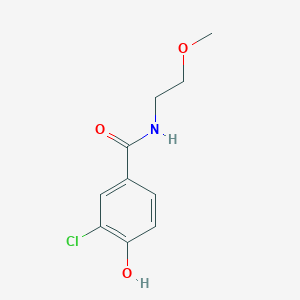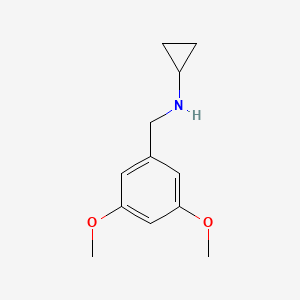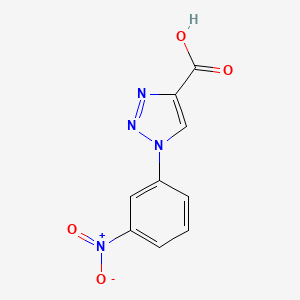
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid” likely belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-nitrophenylhydrazine have been synthesized through various reactions . For instance, 3-nitrophenylhydrazine can be synthesized via the interaction of consistent thiosemicarbazone with various carbon-centered electrophiles .Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
- The study of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, involves determining its structure experimentally and through quantum-chemical calculations. This compound exhibits interesting chemical behavior upon alkylation and nitration, indicating potential for diverse chemical modifications in related triazole compounds (Shtabova et al., 2005).
Synthesis and Reactivity
- Research on the synthesis of 1,5-disubstituted 1,2,3-triazoles through metal-free multi-component reactions demonstrates the versatility of these compounds in forming various derivatives, which is essential for exploring the reactivity and potential applications of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Vo, 2020).
Application in Peptidomimetics and Biologically Active Compounds
- The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to the compound , is utilized for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This indicates potential biomedical applications for similar triazole compounds (Ferrini et al., 2015).
Luminescence Sensing and Metal–Organic Frameworks
- A study on lanthanide metal–organic frameworks using 1,2,3-triazole-containing tricarboxylic acid ligands, like the compound , shows potential applications in luminescence sensing of metal ions and nitroaromatic compounds. This suggests the compound’s utility in environmental monitoring and detection technologies (Wang et al., 2016).
Fluorescence Sensing
- Research demonstrates the use of a structurally similar compound, 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, as a fluorescence sensor for detecting nitroaromatic compounds. This indicates potential applications in chemical sensing and environmental monitoring (Yan et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds such as 2-(3-nitrophenyl)acetic acid have been found to interact with enzymes like penicillin g acylase in organisms like escherichia coli .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including electrophilic substitution .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that many factors, including temperature, ph, and the presence of other compounds, can influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with serine beta-lactamase, an enzyme that hydrolyzes beta-lactam antibiotics . The interaction between this compound and serine beta-lactamase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in studying antibiotic resistance mechanisms and developing new inhibitors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. Exceeding this threshold can lead to detrimental effects on organ function and overall health.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . Additionally, this compound can affect the activity of metabolic pathways by modulating the expression of genes encoding metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments, affecting its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUTUVUHTBFLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


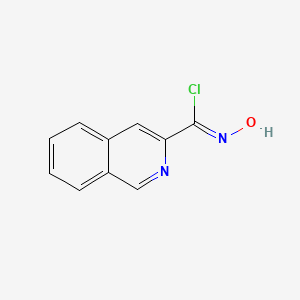
![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)
![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)
![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)


